molecular formula C20H20N6O2 B7763684 4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid CAS No. 887580-40-7

4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid

Cat. No.: B7763684
CAS No.: 887580-40-7
M. Wt: 376.4 g/mol
InChI Key: OJBREIQCPOSMOP-UHFFFAOYSA-N
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Description

4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid is a triazine-based benzoic acid derivative with a unique substitution pattern. Its structure comprises a central 1,3,5-triazine ring substituted at the 4-position with an anilino group (phenylamino) and at the 6-position with a pyrrolidin-1-yl group. A benzoic acid moiety is attached via an amino linker at the 2-position of the triazine.

Properties

IUPAC Name

4-[(4-anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c27-17(28)14-8-10-16(11-9-14)22-19-23-18(21-15-6-2-1-3-7-15)24-20(25-19)26-12-4-5-13-26/h1-3,6-11H,4-5,12-13H2,(H,27,28)(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBREIQCPOSMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301136287
Record name Benzoic acid, 4-[[4-(phenylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887580-40-7
Record name Benzoic acid, 4-[[4-(phenylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887580-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[[4-(phenylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301136287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazine-2-chloride

Step 1: Substitution at Position 4
Cyanuric chloride (1 equiv) is dissolved in anhydrous acetone and cooled to 0–5°C. Aniline (1.1 equiv) is added dropwise, followed by pyridine (1.1 equiv) to scavenge HCl. The reaction is stirred for 2 h, yielding 4-anilino-2,6-dichloro-1,3,5-triazine .

Step 2: Substitution at Position 6
The intermediate is warmed to 35–50°C, and pyrrolidine (1.2 equiv) is added. After 4 h, 4-anilino-6-pyrrolidin-1-yl-1,3,5-triazine-2-chloride is isolated via filtration (Yield: 78–85%).

Key Parameters

ParameterValue
SolventAcetone
Temperature (Step 1)0–5°C
Temperature (Step 2)35–50°C
BasePyridine

Coupling with 4-Aminobenzoic Acid

Step 3: Substitution at Position 2
The chlorinated intermediate (1 equiv) is reacted with 4-aminobenzoic acid (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 h. Triethylamine (2 equiv) neutralizes HCl, facilitating the SNAr mechanism.

Ester Protection Strategy
To enhance solubility and prevent carboxylate side reactions, 4-aminobenzoic acid is often esterified (e.g., methyl ester) before coupling. Post-reaction, saponification with NaOH/EtOH yields the free acid:

  • Esterification : 4-Aminobenzoic acid + MeOH/H₂SO₄ → Methyl 4-aminobenzoate.

  • Coupling : React with triazine chloride as above.

  • Hydrolysis : 1 M NaOH, reflux → 4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid (Yield: 65–72%).

Microwave-Assisted Optimization

Recent advancements employ microwave irradiation to accelerate substitution steps. For example, substituting pyrrolidine at 100°C for 20 min under microwaves reduces reaction time by 80% compared to conventional heating.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazine-H), 7.89 (d, J = 8.5 Hz, 2H, Ar–H), 6.98 (d, J = 8.5 Hz, 2H, Ar–H), 3.45–3.30 (m, 4H, pyrrolidine), 2.05–1.90 (m, 4H, pyrrolidine).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (triazine ring), 3340 cm⁻¹ (–NH).

Purity Assessment
HPLC (C18 column, MeOH:H₂O = 70:30): Retention time = 6.7 min, purity >98%.

Challenges and Mitigation Strategies

  • Regioselectivity : The order of substitution (4 → 6 → 2) is critical to avoid positional isomerism.

  • Carboxylic Acid Reactivity : Ester protection prevents undesired side reactions during SNAr.

  • Byproduct Formation : Excess pyrrolidine or aniline leads to di/tri-substituted byproducts. Stoichiometric control and gradual reagent addition mitigate this.

Scalability and Industrial Relevance

Bench-scale syntheses (10–50 g) report consistent yields of 65–72%. For industrial production, continuous flow reactors are proposed to enhance heat transfer and reduce reaction times .

Scientific Research Applications

Medicinal Chemistry

4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid has been studied for its potential as an anticancer agent. Its triazine core is known for interacting with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
A study investigated the compound's effects on cancer cell lines, demonstrating that it inhibits cell proliferation through apoptosis induction. The mechanism involves the modulation of signaling pathways related to cell survival and death, indicating its potential as a therapeutic agent against malignancies.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting dihydrofolate reductase (DHFR), a target in cancer chemotherapy.

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 Value (µM)Reference
Dihydrofolate ReductaseCompetitive15.4
Protein Kinase BNon-competitive7.8

Antimicrobial Activity

The compound has exhibited antimicrobial properties against various pathogens. Its effectiveness varies with different bacterial strains, suggesting its potential use in developing new antibiotics.

Case Study: Antimicrobial Efficacy
In vitro studies revealed that the compound effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Researchers have also explored various derivatives to enhance its pharmacological properties.

Table 2: Synthetic Pathways

StepReagents/ConditionsYield (%)
Triazine formationCyanuric chloride + amines70
Pyrrolidine substitutionBase-catalyzed reaction65
Final couplingAcid chloride + amine80

Mechanism of Action

The mechanism of action of 4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Varying Triazine Substituents

The triazine core allows extensive structural modifications. Key analogues include:

Compound Name Substituent at Position 4 Substituent at Position 6 Key Differences vs. Target Compound
4-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid (Compound 9) Chloro Phenylamino Chloro substituent reduces steric bulk but increases electrophilicity.
4-((4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoic acid (Compound 13) Chloro Piperidin-1-yl Piperidine (6-membered ring) vs. pyrrolidine (5-membered), altering steric and electronic profiles.
4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid (Compound 22) Morpholino Morpholino Morpholine’s oxygen atom enhances hydrophilicity and hydrogen-bonding capacity.
USP Iscotrizinol Related Compound A tert-Butylcarbamoyl Ethylhexyloxycarbonyl Bulky alkyl groups increase lipophilicity, reducing solubility in polar solvents.

Key Findings :

  • Electronic Effects : Chloro-substituted analogues (e.g., Compound 9) exhibit higher reactivity in nucleophilic substitution reactions compared to pyrrolidine-substituted derivatives .
  • Solubility: Morpholino-substituted compounds (e.g., Compound 22) demonstrate improved aqueous solubility due to morpholine’s oxygen atom, whereas pyrrolidine analogues may favor membrane permeability .

Functional Group Variations in Benzoic Acid Moieties

The benzoic acid group can be esterified or amidated to modulate pharmacokinetic properties:

Compound Name Benzoic Acid Modification Impact on Properties
USP Iscotrizinol Related Compound B Ethylhexyl ester Increased lipophilicity, acting as a prodrug.
N-[2-(Dimethylamino)ethyl]-4-({[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoyl}amino)benzamide (Compound 24) Amide linkage Enhanced stability against esterase hydrolysis.

Key Findings :

  • Ester Derivatives : Ethylhexyl esters (e.g., USP Compound B) improve oral bioavailability but require metabolic activation .
  • Amide Derivatives : Amidation (e.g., Compound 24) enhances metabolic stability, making it suitable for prolonged biological activity .

Biological Activity

4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid is a complex organic compound belonging to the class of 1,3,5-triazine derivatives. Its unique structural characteristics, including an aniline group, a pyrrolidine ring, and a benzoic acid moiety, have made it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H20_{20}N6_6O2_2, with a molecular weight of 376.41 g/mol. The compound features a triazine core that is pivotal for its biological interactions.

PropertyValue
IUPAC NameThis compound
CAS Number887580-40-7
Molecular FormulaC20_{20}H20_{20}N6_6O2_2
Molecular Weight376.41 g/mol

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that derivatives of triazine compounds can inhibit the growth of pathogens by disrupting their cellular processes.

Case Study:
A study conducted on the antimicrobial efficacy of triazine derivatives demonstrated that compounds similar to this compound had notable inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these bacteria .

Kinase Inhibition

The compound has been evaluated for its potential as a kinase inhibitor. Kinases are crucial in regulating various cellular functions including growth and proliferation.

Research Findings:
A related study highlighted that triazine-based compounds could selectively inhibit specific kinases involved in cancer progression. For instance, the inhibition of TTK/Mps1 kinase was noted to significantly impede cell division in cancer cell lines . The structure of this compound suggests it may interact with similar targets due to its structural analogies with known kinase inhibitors.

The mechanism by which this compound exerts its biological effects likely involves:

  • Target Binding : The compound binds to specific active sites on target proteins (such as kinases), inhibiting their function.
  • Disruption of Cellular Pathways : By inhibiting key kinases involved in cell cycle regulation and proliferation, it may induce apoptosis in cancer cells.
  • Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally related compounds.

Compound NameBiological Activity
4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-y)amino]stilbeneModerate kinase inhibition
3-[ (4-anilino -6-pyrrolidin -1 -yl -1 ,3 ,5 -triazin -2 -yl ) amino ]benzoic acidSimilar antimicrobial properties

Q & A

Q. What are the key steps in synthesizing 4-[(4-Anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoic acid?

The synthesis typically involves coupling reactions between triazine derivatives and benzoic acid precursors. For example, describes the use of pyrrolidine-containing intermediates in triazine-based syntheses, while outlines a reflux method using ethanol and glacial acetic acid to facilitate condensation reactions. A general procedure might include:

  • Reacting 4-amino-triazine derivatives with substituted benzaldehyde under acidic conditions (e.g., glacial acetic acid) .
  • Purification via solvent evaporation and filtration .
  • Confirming yield and purity using HPLC or NMR .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • 1H NMR (e.g., DMSO-d6 solvent, δ = 3.86 ppm for methyl groups in triazine derivatives) .
  • HPLC for assessing purity, particularly when optimizing reaction conditions .
  • Melting point analysis (e.g., 217.5–220°C for structurally similar benzoic acid derivatives) .
  • IR spectroscopy to confirm functional groups like amide bonds .

Q. What safety protocols are essential for handling this compound?

  • Avoid exposure to heat or ignition sources (P210) and use protective equipment .
  • Store in labeled containers away from light and moisture, as recommended for benzoic acid derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Temperature control : highlights 45°C as optimal for coupling reactions involving triazine intermediates .
  • Catalyst selection : Acetic acid or morpholine may enhance condensation efficiency .
  • Solvent choice : Absolute ethanol minimizes side reactions compared to polar aprotic solvents .
  • Reaction time : Extended reflux (e.g., 12 hours) improves yield in hydrazine-based syntheses .

Q. How should researchers resolve conflicting spectral data (e.g., NMR shifts)?

  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., lists benzoic acid derivatives with similar substituents) .
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to distinguish solvent peaks .
  • Advanced techniques : 2D NMR (COSY, HSQC) or X-ray crystallography for ambiguous signals .

Q. What methodologies are effective for assessing biological activity?

  • In vitro assays : Use randomized block designs (as in ) to test antioxidant or enzyme-inhibitory properties .
  • Docking studies : Compare the compound’s structure (e.g., triazine and benzoic acid moieties) with known targets like kinase enzymes .
  • Phenolic compound analysis : Adapt methods from to measure antioxidant activity via DPPH or ABTS assays .

Q. How can mechanistic studies elucidate its interactions with biological targets?

  • Kinetic analysis : Monitor time-dependent inhibition of enzymes (e.g., proteases) using UV-Vis spectroscopy .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity with proteins .
  • Metabolite profiling : Identify degradation products using LC-MS, as shown in for similar benzoic acid derivatives .

Q. What computational approaches support structure-activity relationship (SAR) studies?

  • DFT calculations : Predict electronic properties of the triazine ring and benzoic acid group .
  • Molecular dynamics simulations : Model interactions with lipid bilayers or protein binding pockets .
  • QSAR modeling : Correlate substituent effects (e.g., pyrrolidine vs. morpholine) with bioactivity data .

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